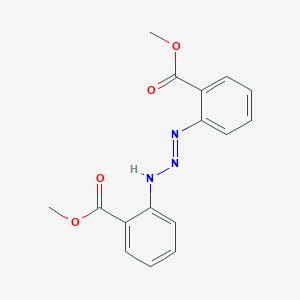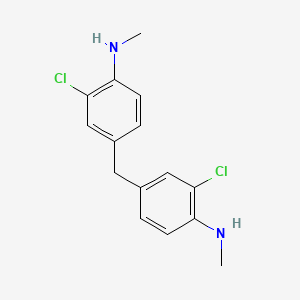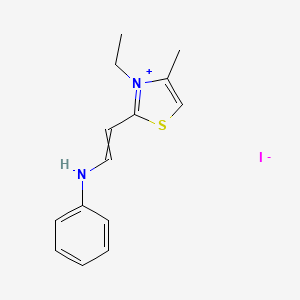
Dimethyl 2,2'-(1e)-triaz-1-ene-1,3-diyldibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate typically involves the reaction of appropriate benzoic acid derivatives with triazene precursors under controlled conditions. One common method includes the use of dimethylamine and benzoic acid derivatives in the presence of a coupling agent to form the desired triazene compound. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the triazene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce triazene functionality into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate involves its interaction with molecular targets through the triazene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate: Known for its unique triazene group and versatile reactivity.
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate analogs: Compounds with similar structures but different substituents on the benzoate moiety.
Uniqueness
Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
64879-75-0 |
|---|---|
Molekularformel |
C16H15N3O4 |
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
methyl 2-[2-(2-methoxycarbonylphenyl)iminohydrazinyl]benzoate |
InChI |
InChI=1S/C16H15N3O4/c1-22-15(20)11-7-3-5-9-13(11)17-19-18-14-10-6-4-8-12(14)16(21)23-2/h3-10H,1-2H3,(H,17,18) |
InChI-Schlüssel |
UDQMIPNCOGNAGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NN=NC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)

![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)





![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)



